molecular formula C19H18O6 B14406829 4H-1-Benzopyran-4-one, 2-(2,3-dimethoxyphenyl)-5,7-dimethoxy- CAS No. 84757-31-3

4H-1-Benzopyran-4-one, 2-(2,3-dimethoxyphenyl)-5,7-dimethoxy-

Cat. No.: B14406829
CAS No.: 84757-31-3
M. Wt: 342.3 g/mol
InChI Key: IALAJCYFLJDANI-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 2-(2,3-dimethoxyphenyl)-5,7-dimethoxy- is a chemical compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2-(2,3-dimethoxyphenyl)-5,7-dimethoxy- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with 5,7-dimethoxy-4H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 2-(2,3-dimethoxyphenyl)-5,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-1-Benzopyran-4-one, 2-(2,3-dimethoxyphenyl)-5,7-dimethoxy- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 2-(2,3-dimethoxyphenyl)-5,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with cellular signaling pathways to modulate inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 4H-1-Benzopyran-4-one, 2-(2,3-dimethoxyphenyl)-3,6-dimethoxy-
  • 4H-1-Benzopyran-4-one, 2-(2,3-dimethoxyphenyl)-2,3-dihydro-6-methoxy-

Uniqueness

4H-1-Benzopyran-4-one, 2-(2,3-dimethoxyphenyl)-5,7-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

84757-31-3

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-5,7-dimethoxychromen-4-one

InChI

InChI=1S/C19H18O6/c1-21-11-8-16(23-3)18-13(20)10-15(25-17(18)9-11)12-6-5-7-14(22-2)19(12)24-4/h5-10H,1-4H3

InChI Key

IALAJCYFLJDANI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC

Origin of Product

United States

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